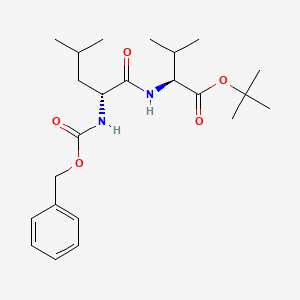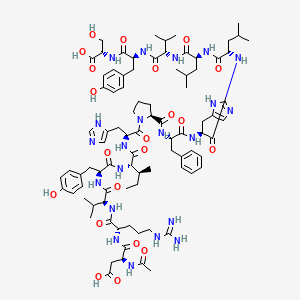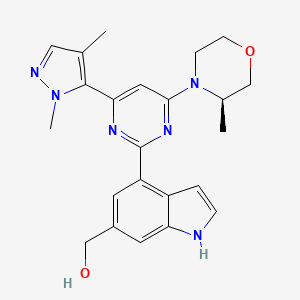
Atr-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-24 is a chemical compound known for its role as an inhibitor of ataxia telangiectasia and Rad3-related protein kinase. This compound has demonstrated significant anticancer activity by targeting the DNA damage response pathway, making it a valuable tool in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-24 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Atr-IN-24 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form.
Reduction: Reducing agents can convert this compound to its reduced form.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield an oxidized derivative, while substitution reactions can produce a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
Atr-IN-24 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the DNA damage response pathway and its role in cancer.
Biology: Helps in understanding the molecular mechanisms of DNA repair and cell cycle regulation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new anticancer drugs and diagnostic tools
Wirkmechanismus
Atr-IN-24 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets of this compound include proteins involved in the DNA damage response pathway, such as checkpoint kinase 1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ceralasertib: Another ataxia telangiectasia and Rad3-related protein kinase inhibitor with similar anticancer properties.
Berzosertib: Known for its role in enhancing the efficacy of DNA-damaging agents in cancer therapy.
Uniqueness
Atr-IN-24 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit ataxia telangiectasia and Rad3-related protein kinase makes it a valuable compound in cancer research and therapy .
Eigenschaften
CAS-Nummer |
2370889-43-1 |
|---|---|
Molekularformel |
C23H26N6O2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[4-[4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |
InChI |
InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
QVWFPOTZGKGNIG-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


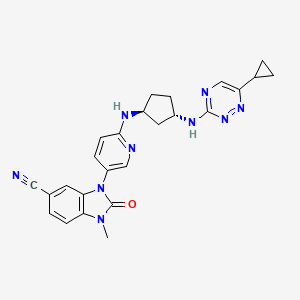
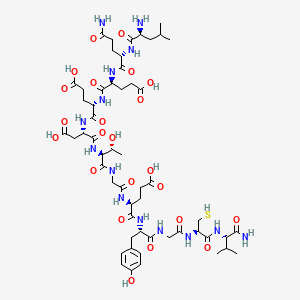
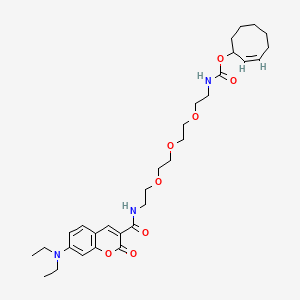
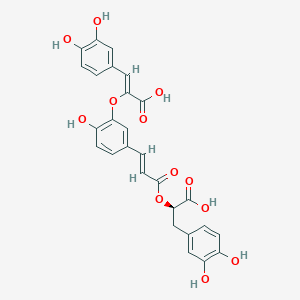
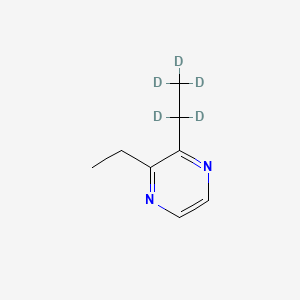
![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
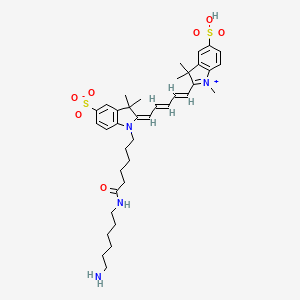
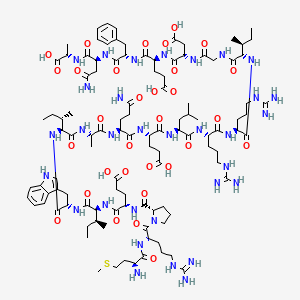
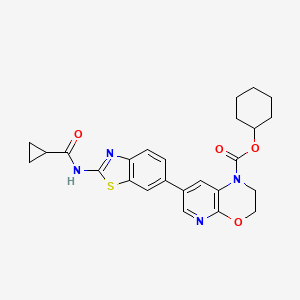
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)
